molecular formula C20H25N3O3 B11022553 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide

Cat. No.: B11022553
M. Wt: 355.4 g/mol
InChI Key: CMJWPVUKGCZILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid molecule featuring a 1,2-oxazole (isoxazole) ring substituted with a methoxy group at position 3, linked via a propanamide chain to an indole moiety. The indole is further substituted at position 1 with a 3-methylbutyl group and at position 4 with the amide functionality. The methoxy-oxazole contributes electron-rich characteristics, while the indole’s substitution pattern may influence binding affinity and pharmacokinetic properties.

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)indol-4-yl]propanamide

InChI

InChI=1S/C20H25N3O3/c1-14(2)9-11-23-12-10-16-17(5-4-6-18(16)23)21-19(24)8-7-15-13-20(25-3)22-26-15/h4-6,10,12-14H,7-9,11H2,1-3H3,(H,21,24)

InChI Key

CMJWPVUKGCZILN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CCC3=CC(=NO3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide typically involves multiple steps. The initial step often includes the formation of the oxazole ring, followed by the introduction of the methoxy group. The indole ring is then synthesized separately and coupled with the oxazole derivative through a series of condensation reactions. The final step involves the formation of the propanamide group under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency. Key parameters such as reaction time, temperature, and solvent choice are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, this compound serves as an essential building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, including:

  • Condensation Reactions : Used to form larger molecular frameworks.
  • Functional Group Transformations : Facilitates the introduction of new functional groups through oxidation or reduction processes.

Biology

The biological applications of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide are particularly noteworthy:

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 37.9 μM against various bacterial strains, including:

CompoundMIC (μM)Target Bacteria
Compound 5d37.9 - 113.8Staphylococcus aureus
Compound 5gTBDTBD
Compound 5kTBDTBD

These findings suggest the potential use of this compound in developing new antimicrobial agents.

Anticancer Properties

Preliminary studies have shown that oxazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves interaction with specific molecular targets, leading to altered enzyme activities and receptor functions.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis. Its ability to undergo various chemical transformations makes it valuable for developing new therapeutic agents.

Antimicrobial Evaluation

A study synthesized fourteen new derivatives based on oxazole structures and evaluated their efficacy against multiple bacterial strains. The results indicated superior activity compared to traditional antibiotics like ampicillin.

Cytotoxicity Assays

Research demonstrated that certain oxazole derivatives displayed significant cytotoxic effects on cancer cell lines, suggesting their potential as therapeutic agents in oncology. Compounds containing indole fragments exhibited enhanced cytotoxicity compared to their non-indole counterparts.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Amides with 3-Methylbutyl Groups

Compound : N-(3-Methylbutyl)propanamide (C4, )

  • Structure : A simple aliphatic amide with a 3-methylbutyl chain.
  • Key Differences: Unlike the target compound, C4 lacks aromatic or heterocyclic systems, resulting in lower molecular weight (C₈H₁₇NO vs. ~C₂₀H₂₃N₃O₃ for the target) and higher volatility.
  • Research Findings :
    • C4 is a major volatile pheromone component in Bactrocera tryoni, with abundances correlating with colony age.
    • The target compound’s indole and oxazole moieties likely reduce volatility, enhancing stability for pharmaceutical applications.

Table 1: Aliphatic vs. Aromatic Amides

Property N-(3-Methylbutyl)propanamide (C4) Target Compound
Molecular Formula C₈H₁₇NO ~C₂₀H₂₃N₃O₃
Key Groups Aliphatic amide Methoxy-oxazole, indole-amide
Volatility High (volatile pheromone) Likely low
Bioactivity Context Insect behavior modulation Potential drug candidate
Indole-Containing Analogues

Compound : 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide ()

  • Structure : Indole substituted with a 4-chlorobenzoyl group and methylsulfonyl-propanamide.
  • Key Differences :
    • The target compound’s indole is substituted at position 1 (3-methylbutyl) and 4 (amide), whereas this analogue has substitutions at positions 1 (benzoyl), 2 (propanamide), and 3 (methyl).
    • The methylsulfonyl group in the analogue enhances acidity and solubility compared to the target’s methoxy-oxazole.

Compound : 3-[3-(1H-Indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide ()

  • Structure : Features a 1,2,4-oxadiazole linked to indol-5-yl and a triazole-containing propanamide.
  • Key Differences: The 1,2,4-oxadiazole (vs. The indole substitution at position 5 (vs. 4 in the target) may affect π-stacking interactions in biological targets.

Table 2: Indole Derivatives Comparison

Property Compound Compound Target Compound
Indole Substitution 1,2,3-positions 5-position 1,4-positions
Heterocycle None (benzoyl) 1,2,4-Oxadiazole, triazole 1,2-Oxazole
Solubility Modifier Methylsulfonyl Triazole Methoxy
Oxazole-Containing Analogues

Compound : N-(3-Fluoro-4-methylphenyl)-3-[2-methoxy-5-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl]propanamide ()

  • Structure : Contains a sulfonyl-benzene group and 3-methyl-1,2-oxazole.
  • Substitution with fluorine and methyl on the phenyl ring enhances electronegativity and steric effects, contrasting with the target’s 3-methylbutyl chain.

Table 3: Oxazole Derivatives Comparison

Property Compound Target Compound
Core Structure Sulfonyl-benzene + oxazole Indole + oxazole
Key Substituents 3-Fluoro-4-methylphenyl 1-(3-Methylbutyl)-indole
Electronic Effects Electron-withdrawing (F, sulfonyl) Electron-donating (methoxy)

Biological Activity

3-(3-Methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide is a synthetic compound that belongs to the class of oxazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The compound can be structurally represented as follows:

C15H20N2O2\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within various biochemical pathways. Isoxazole derivatives, like the one , are known to modulate enzyme activities and receptor functions, leading to downstream therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the oxazole class. For instance, derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for some related compounds have been reported as low as 37.9 μM, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μM)Target Bacteria
Compound 5d37.9 - 113.8S. aureus
Compound 5gTBDTBD
Compound 5kTBDTBD

Anticancer Properties

Preliminary research suggests that oxazole derivatives may also possess anticancer properties. The mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Studies have indicated that compounds with indole fragments exhibit enhanced cytotoxicity against tumor cells compared to their non-indole counterparts.

Case Studies

Several studies have explored the biological activity of oxazole derivatives in depth:

  • Antimicrobial Evaluation : A study synthesized fourteen new derivatives and evaluated their antimicrobial efficacy against multiple bacterial strains, with promising results indicating superior activity compared to traditional antibiotics such as ampicillin .
  • Cytotoxicity Assays : Research demonstrated that certain oxazole derivatives displayed significant cytotoxic effects on cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.